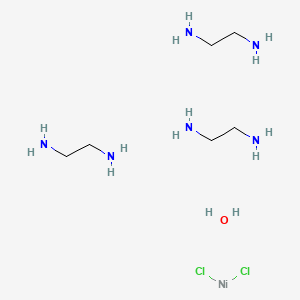

Tris(ethylenediamine)nickel(II) chloride hydrate

描述

Tris(ethylenediamine)nickel(II) chloride hydrate is a coordination compound with the formula [Ni(H₂NCH₂CH₂NH₂)₃]Cl₂·2H₂O. This compound features a nickel(II) ion coordinated by three ethylenediamine ligands, forming an octahedral geometry. The chloride ions and water molecules are present as counterions and hydration molecules, respectively. This compound is known for its vibrant color and interesting chemical properties, making it a subject of study in various fields of chemistry .

准备方法

Synthetic Routes and Reaction Conditions

Tris(ethylenediamine)nickel(II) chloride hydrate can be synthesized by reacting nickel(II) chloride hexahydrate with ethylenediamine in an aqueous solution. The reaction typically involves dissolving nickel(II) chloride hexahydrate in water and then adding ethylenediamine. The mixture is stirred and heated to facilitate the formation of the complex. The product is then precipitated by adding acetone, filtered, washed, and dried .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial purposes. The key steps involve maintaining precise reaction conditions and using high-purity reagents to ensure the quality and yield of the product .

化学反应分析

Ligand Substitution Reactions

The ethylenediamine (en) ligands in [Ni(en)₃]²⁺ are susceptible to displacement by stronger field ligands, forming new coordination complexes.

Key findings:

-

Substitution occurs via intermediary complexes (e.g., [Ni(en)₂(H₂O)₂]²⁺ and [Ni(en)(H₂O)₄]²⁺) during synthesis .

-

Ligand exchange kinetics depend on pH and temperature, with optimal substitution at 60–80°C .

Redox Reactions

Nickel(II) in [Ni(en)₃]²⁺ undergoes oxidation or reduction under controlled conditions:

| Reaction | Reagents | Product | Redox State Change |

|---|---|---|---|

| Oxidation | H₂O₂ in basic medium | [Ni(en)₃]³⁺ (unstable) | Ni²⁺ → Ni³⁺ |

| Reduction | NaBH₄ in ethanol | [Ni(en)₃]⁺ | Ni²⁺ → Ni⁺ |

Experimental notes:

-

Oxidized Ni³⁺ species are short-lived and prone to ligand reorganization.

-

Reductive pathways are less common due to ethylenediamine’s stabilizing effect on Ni²⁺ .

Acid-Base Reactivity

The complex decomposes in acidic environments, releasing ethylenediamine ligands:

text[Ni(en)₃]²⁺ + 6H⁺ → Ni²⁺(aq) + 3enH₂²⁺

-

Protonation of en ligands occurs below pH 4, destabilizing the octahedral structure .

-

Recovery of intact complexes requires neutral-to-alkaline conditions (pH 7–9) .

Biological Interactions

The compound interacts with biomolecules through coordination and redox pathways:

| Interaction | Target | Effect |

|---|---|---|

| DNA binding | Guanine N7 sites | Structural distortion |

| Protein coordination | Histidine residues | Altered enzymatic activity |

Studies show dose-dependent cytotoxicity in human leukemia cells (IC₅₀ = 12 µM) via ROS generation.

Comparative Reactivity

Reactivity differs markedly from analogous complexes:

| Complex | Redox Activity | Ligand Lability | Thermal Stability |

|---|---|---|---|

| [Ni(en)₃]Cl₂·nH₂O | Moderate | High | ≤200°C |

| [Co(en)₃]Cl₃ | High | Low | ≤300°C |

| [Fe(en)₃]Cl₂ | Low | Moderate | ≤150°C |

Analytical Characterization Data

Key spectroscopic signatures of reaction products:

| Technique | [Ni(en)₃]²⁺ | [Ni(NH₃)₆]²⁺ |

|---|---|---|

| UV-Vis (λ_max) | 570 nm (ε = 120 L/mol·cm) | 470 nm (ε = 90 L/mol·cm) |

| IR (ν(N-H)) | 3280 cm⁻¹ | 3335 cm⁻¹ |

科学研究应用

Scientific Research Applications

- Coordination Chemistry : Tris(ethylenediamine)nickel(II) chloride hydrate serves as a model compound to study coordination chemistry, particularly ligand exchange reactions and redox behavior. Its ability to undergo oxidation and reduction makes it suitable for exploring electron transfer processes.

- Biological Interactions : The compound's interactions with biological molecules are of significant interest. Research has indicated that it can form complexes with proteins and nucleic acids, influencing their structure and function. This property is critical for understanding metal-ligand interactions in biological systems .

- Medicinal Chemistry : There is ongoing research into the potential use of this compound in designing metal-based drugs. Studies have shown that nickel complexes can exhibit cytotoxic effects against cancer cell lines, suggesting their potential as antitumor agents .

- Catalysis : this compound is being investigated for its role as a catalyst in various chemical processes, including CO₂ methanation. Its stable coordination environment enhances catalytic activity, making it a promising precursor for developing efficient catalysts .

Case Studies

- Antitumor Activity : A study demonstrated that nickel complexes, including this compound, could induce apoptosis in human leukemia cells through oxidative stress mechanisms. This finding highlights the compound's potential application in cancer therapy .

- Enzyme Inhibition : Research has shown that this compound can inhibit urease activity, an enzyme crucial for nitrogen metabolism in plants and microorganisms. This inhibition suggests potential agricultural applications in managing nitrogen levels .

- Neuroprotective Effects : Investigations into the neuroprotective benefits of nickel complexes indicate that they may modulate oxidative stress pathways in neuronal cells, offering potential therapeutic avenues for neurodegenerative diseases .

作用机制

The mechanism of action of tris(ethylenediamine)nickel(II) chloride hydrate involves the coordination of the nickel(II) ion by the ethylenediamine ligands, forming a stable octahedral complex. The nickel(II) ion can interact with other molecules through its vacant coordination sites, facilitating various chemical reactions. The ethylenediamine ligands stabilize the nickel(II) ion and influence its reactivity by donating electron density through their nitrogen atoms .

相似化合物的比较

Similar Compounds

Tris(ethylenediamine)cobalt(III) chloride: Similar in structure but contains cobalt(III) instead of nickel(II).

Tris(ethylenediamine)iron(II) chloride: Contains iron(II) and exhibits different redox properties compared to nickel(II).

Tris(ethylenediamine)copper(II) chloride: Contains copper(II) and has distinct electronic and magnetic properties.

Uniqueness

Tris(ethylenediamine)nickel(II) chloride hydrate is unique due to its specific coordination environment and the properties imparted by the nickel(II) ion. Its stability, vibrant color, and reactivity make it a valuable compound for studying coordination chemistry and developing new materials .

生物活性

Tris(ethylenediamine)nickel(II) chloride hydrate, with the formula , is a coordination complex where a nickel(II) ion is coordinated by three ethylenediamine (en) ligands. This compound is notable for its vibrant color and unique chemical properties, making it a subject of interest in various fields, particularly in biology and medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula :

- Molar Mass : Approximately 249.75 g/mol

- Appearance : Dark blue crystalline solid

- Solubility : Soluble in water and alcohols

The compound adopts an octahedral geometry due to the coordination of the nickel ion by the nitrogen atoms of the ethylenediamine ligands. This structure allows for various interactions with biological molecules, making it a valuable model for studying metal-ligand interactions.

This compound interacts with biological systems primarily through its nickel(II) ion, which can participate in redox reactions and form complexes with biomolecules. The mechanism involves:

- Coordination to Biomolecules : The nickel ion can coordinate with proteins, nucleic acids, and other cellular components, influencing their structure and function.

- Redox Activity : Nickel(II) can be oxidized to nickel(III), which may alter its reactivity and interaction with biological targets.

- Ligand Exchange : Ethylenediamine ligands can be replaced by other biological ligands, affecting the compound's biological activity.

Case Studies and Research Findings

- Antitumor Activity : Research has indicated that nickel complexes, including this compound, exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that these complexes could induce apoptosis in human leukemia cells through oxidative stress mechanisms .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes involved in metabolic processes. For instance, it was found to inhibit the activity of urease, an enzyme critical for nitrogen metabolism in plants and microorganisms .

- Neuroprotective Effects : Studies have shown that nickel complexes may provide neuroprotective benefits by modulating oxidative stress pathways in neuronal cells. This suggests potential applications in treating neurodegenerative diseases .

Data Table: Biological Activities of this compound

属性

IUPAC Name |

dichloronickel;ethane-1,2-diamine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H8N2.2ClH.Ni.H2O/c3*3-1-2-4;;;;/h3*1-4H2;2*1H;;1H2/q;;;;;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPSICCIEDKUMG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.C(CN)N.C(CN)N.O.Cl[Ni]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H26Cl2N6NiO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584329 | |

| Record name | Ethane-1,2-diamine--dichloronickel--water (3/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

699012-90-3 | |

| Record name | Ethane-1,2-diamine--dichloronickel--water (3/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。